Sulfo-Cy5.5 Azide

Vue d'ensemble

Description

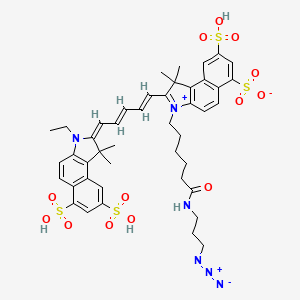

Sulfo-Cy5.5 Azide is a water-soluble, hydrophilic fluorophore with emission in the far-red area of the spectrum . It’s an analog of Cy5.5® . Like other cyanine dyes, this compound has an outstanding molar extinction coefficient, giving rise to its bright fluorescence . The molecule contains four sulfo groups that provide hydrophilicity and negative charge to the fluorophore, which minimizes non-specific binding .

Synthesis Analysis

The azide group of this compound can be conjugated with terminal alkynes in the presence of copper (I) catalyst or with cycloalkynes in copper-free strain-promoted reaction . The reagent possesses high hydrophilicity and is recommended for labeling biomolecules in an aqueous environment .Molecular Structure Analysis

The molecular formula of this compound is C43H45K3N6O13S4 . The molecular weight is 1099.41 . The structure of this compound contains 122 bonds in total, including 72 non-H bonds, 37 multiple bonds, 18 rotatable bonds, 15 double bonds, 22 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aromatic), 2 positively charged N, and 3 hydroxyl .Chemical Reactions Analysis

The azide group of this compound can be conjugated with terminal alkynes in the presence of copper (I) catalyst or with cycloalkynes in copper-free strain-promoted reaction .Physical And Chemical Properties Analysis

This compound is a dark-colored solid . It is soluble in water, DMF, and DMSO . The excitation/absorption maximum is at 673 nm, and the emission maximum is at 691 nm . The fluorescence quantum yield is 0.21 .Applications De Recherche Scientifique

Synthetic Chemistry Applications : Sulfonyl azides, including Sulfo-Cy5.5 Azide, are used as efficient sulfonyl donors in synthetic chemistry. They have been employed in the trifluoromethanesulfonic acid-induced formation of the sulfonyl cation reactive species, which couples various inactivated arenes to prepare sulfones at ambient temperature (Zhang et al., 2019).

Bioconjugation and Nanotechnology : Gold nanorods modified with polymers containing sulfonate groups have been conjugated to bifunctional azide molecules, like this compound, for "click" chemistry reactions. This method is used to attach biomolecules to the surface of gold nanorods, which is useful in biosensing and imaging applications (Gole & Murphy, 2008).

Photolysis and Reaction Studies : Sulfonyl azides, including this compound, have been studied for their behavior under photolysis in solid noble gas matrices. Such studies are crucial for understanding the reaction pathways and potential applications in synthetic chemistry (Deng et al., 2016).

Fluorescence Imaging in Biological Systems : Azide-functionalized fluorophores have been developed for detecting and imaging biological analytes like hydrogen sulfide in complex multicellular systems. These probes, related to this compound, enable the visualization of specific molecules in live cells and organisms (Hammers et al., 2015).

Medicinal Chemistry : In the field of medicinal chemistry, sulfonyl azides are used for the synthesis of various compounds with potential therapeutic applications, such as antimicrobial and antioxidant agents. They serve as key intermediates in creating complex molecular structures with specific biological activities (Mady et al., 2014).

Mécanisme D'action

Target of Action

Sulfo-Cy5.5 Azide is primarily targeted towards biomolecules, particularly proteins and peptides . The compound is designed to interact with the primary amines of proteins, or amine-modified oligonucleotides .

Mode of Action

The azide group of this compound can be conjugated with terminal alkynes in the presence of a copper (I) catalyst, or with cycloalkynes in a copper-free strain-promoted reaction . This interaction with its targets leads to the formation of a stable covalent bond, allowing the this compound to effectively label the target biomolecules .

Biochemical Pathways

This compound operates within the biochemical pathways of click chemistry . Click chemistry is a type of chemical reaction that joins small units together to create larger structures. In the context of this compound, this reaction allows for the labeling of biomolecules, which can then be detected due to the bright fluorescence of the this compound .

Pharmacokinetics

This compound is highly water-soluble, which contributes to its bioavailability . Its solubility in water, DMF, and DMSO allows it to be used in a variety of environments, increasing its versatility as a labeling agent. The compound’s high hydrophilicity also minimizes non-specific binding, further enhancing its effectiveness .

Result of Action

The primary result of this compound’s action is the labeling of biomolecules. Once the compound has been conjugated to a biomolecule, it emits a bright fluorescence in the far-red area of the spectrum . This allows for the easy detection and tracking of the labeled biomolecules, making this compound a valuable tool in biological research and medical diagnostics .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a copper (I) catalyst or cycloalkynes, which are necessary for the compound to conjugate with its targets . Additionally, the compound’s effectiveness can be affected by the pH and temperature of its environment, as these factors can influence the stability of the compound and its ability to bind to its targets .

Orientations Futures

Sulfo-Cy5.5 Azide is recommended for labeling biomolecules in an aqueous environment . It can be used for labeling delicate proteins and proteins prone to denaturation in purely aqueous conditions . This suggests potential applications in biological research and medical diagnostics.

Relevant Papers this compound has been used in various research studies. For instance, it was used in a study on Surface-Functionalized Stem Cell-Derived Extracellular Vesicles for Vascular Elastic Matrix Regenerative Repair . It was also used in a study on Radiation-Induced Targeted Nanoparticle-Based Gene Delivery for Brain Tumor Therapy .

Analyse Biochimique

Biochemical Properties

Sulfo-Cy5.5 Azide plays a crucial role in biochemical reactions, primarily through its use in click chemistry. The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, forming a stable triazole linkage . This reaction is highly specific and efficient, making this compound an excellent tool for labeling sensitive biomolecules such as peptides, proteins, and oligonucleotides . Additionally, this compound can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne-containing molecules, allowing for copper-free click chemistry .

Cellular Effects

This compound has been shown to influence various cellular processes. When used to label biomolecules, it can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-labeled proteins can be tracked within cells, providing insights into protein localization and function . The dye’s bright fluorescence allows for high-resolution imaging, which is essential for studying dynamic cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azide group in this compound forms covalent bonds with alkyne groups in target molecules via CuAAC or SPAAC reactions . This covalent linkage ensures stable and specific labeling of biomolecules, which is critical for accurate biochemical analysis. Additionally, the hydrophilic nature of this compound minimizes non-specific binding, enhancing the specificity of the labeling process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is stable under standard storage conditions, with a shelf life of up to 24 months when stored at -20°C in the dark . Prolonged exposure to light or repeated freeze-thaw cycles can degrade the dye, reducing its fluorescence intensity and labeling efficiency . In in vitro and in vivo studies, this compound has shown consistent performance over extended periods, making it a reliable tool for long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye effectively labels target biomolecules without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular stress and apoptosis . It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its conjugation with biomolecules. The dye interacts with enzymes and cofactors that facilitate the CuAAC and SPAAC reactions . These interactions are crucial for the efficient labeling of target molecules and the subsequent analysis of metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its hydrophilic properties. The dye can diffuse freely in aqueous environments, allowing for uniform labeling of biomolecules . Additionally, this compound can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization depending on the target biomolecule it labels. The dye can be directed to various cellular compartments, such as the nucleus, cytoplasm, or mitochondria, based on the targeting signals or post-translational modifications of the labeled biomolecule . This precise localization is essential for studying the function and dynamics of specific proteins within cells.

Propriétés

IUPAC Name |

3-[6-(3-azidopropylamino)-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N6O13S4/c1-6-49-34-19-17-30-32(24-28(64(52,53)54)26-36(30)66(58,59)60)41(34)43(2,3)38(49)14-9-7-10-15-39-44(4,5)42-33-25-29(65(55,56)57)27-37(67(61,62)63)31(33)18-20-35(42)50(39)23-12-8-11-16-40(51)46-21-13-22-47-48-45/h7,9-10,14-15,17-20,24-27H,6,8,11-13,16,21-23H2,1-5H3,(H4-,46,51,52,53,54,55,56,57,58,59,60,61,62,63) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFSLMCVGRFHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N6O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

999.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)

![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)

![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)

![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)